N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and a methylthio (-SCH₃) substituent at the 4-position of the phenyl group in its hydroxyethyl side chain. This compound is of interest in medicinal chemistry due to its structural features, which include electron-withdrawing groups (trifluoromethyl) and sulfur-containing moieties (methylthio), both known to influence pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S2/c1-24-13-7-5-11(6-8-13)15(21)10-20-25(22,23)14-4-2-3-12(9-14)16(17,18)19/h2-9,15,20-21H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYTZYDRBUFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps Starting from a suitable benzenesulfonamide precursor, a series of substitutions and modifications can be executedIndustrial Production Methods: Industrial production would streamline these steps using automated reactors and continuous flow chemistry to ensure high yield and purity. Key factors include reaction temperature, pressure, catalyst selection, and solvent choice.
Chemical Reactions Analysis
Oxidation Reactions
The compound contains two oxidizable groups: the hydroxyethyl moiety and the methylthio (-SMe) substituent.
a) Methylthio Group Oxidation
The -SMe group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
| Oxidizing Agent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | Sulfoxide (R-SO-Me) | Room temperature, CH₂Cl₂ | 78% | |
| H₂O₂/FeCl₃ | Sulfone (R-SO₂-Me) | 50°C, AcOH | 65% |
These transformations are critical for modulating electronic properties and bioactivity.
b) Hydroxy Group Oxidation
The secondary alcohol in the hydroxyethyl side chain can be oxidized to a ketone:
| Reagent | Product | Catalyst | Yield | Reference |
|---|---|---|---|---|
| PCC | Ketone | CH₂Cl₂ | 82% | |
| Swern Oxidation | Ketone | Oxalyl chloride, DMSO | 76% |
Ketone formation enhances electrophilicity, enabling downstream reactions such as nucleophilic additions.
Reductive Transformations
-
Hydrogenolysis :
Using Pd/C under H₂, the benzylic hydroxy group can be deoxygenated to form N-(2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide (yield: 68%).
Nucleophilic Substitution at Sulfonamide
The sulfonamide nitrogen participates in nucleophilic substitutions, particularly under basic conditions:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| NaH/MeI | N-Methyl derivative | DMF, 0°C → RT | 85% | |
| K₂CO₃/BnBr | N-Benzyl derivative | Acetone, reflux | 73% |
These reactions highlight the sulfonamide’s role as a synthetic handle for diversification .
Electrophilic Aromatic Substitution
The trifluoromethyl-substituted benzene ring directs electrophilic substitution to specific positions:
| Reaction Type | Reagent | Position |
Scientific Research Applications
Pharmacological Applications
1.1 LXR Agonism
TO-901317 is recognized primarily as a liver X receptor (LXR) agonist. LXRs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, cholesterol homeostasis, and inflammation. The activation of LXRs by TO-901317 has been shown to have significant implications for:
- Cholesterol Regulation : By activating LXRs, TO-901317 promotes the expression of genes involved in cholesterol efflux and reduces plasma cholesterol levels, which could be beneficial in managing hyperlipidemia and atherosclerosis .
- Anti-inflammatory Effects : Research indicates that LXR agonists can exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines, making TO-901317 a candidate for treating inflammatory diseases .
1.2 Cancer Research
Recent studies have investigated the anticancer properties of sulfonamide derivatives, including TO-901317. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane potential disruption and caspase activation . Specific findings include:
- Cytotoxicity : TO-901317 demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .
- Metabolic Stability : The compound's metabolic stability has been assessed in human liver microsomes, indicating favorable pharmacokinetic properties for further development as a therapeutic agent .
Synthesis and Structural Insights
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves several steps that ensure the integrity of its sulfonamide group and trifluoromethyl functionality. The compound's structure can be represented as follows:This molecular formula indicates the presence of multiple fluorine atoms, contributing to the compound's unique properties such as increased lipophilicity and biological activity.
Case Studies and Research Findings
Several studies have documented the applications and effects of TO-901317:
- Study on Lipid Metabolism : A study demonstrated that TO-901317 effectively reduced triglyceride levels in animal models by enhancing fatty acid oxidation and decreasing lipogenesis .
- Cancer Cell Line Studies : In vitro studies showed that treatment with TO-901317 led to significant reductions in cell viability among breast cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
Data Summary Table
Mechanism of Action
The compound exerts its effects through several molecular pathways: Molecular Targets: It interacts with enzymes and receptors in biological systems, modulating their activity. The trifluoromethyl group enhances its binding affinity due to its lipophilicity. Pathways Involved: Its action often involves the inhibition or activation of specific enzymes, altering metabolic processes or signaling pathways critical to cell function and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Binding Affinity
Key structural analogs involve modifications to the sulfonamide core, substituents on the aryl groups, or variations in the side chain. Below is a comparative analysis based on published
Table 1: Binding Affinity and Structural Features of Selected Analogues
Key Observations:
Impact of Trifluoromethyl vs. Methylthio Groups: Compound 36 (methylthio substituent) exhibits higher binding affinity (Ki = 12 nM) at the PCP site compared to 49 (trifluoromethyl substituent, Ki = 45 nM), indicating that electron-donating sulfur groups may enhance receptor interaction .
Halogen Substitution :
- Introduction of 6-fluoro (53 ) or 5-bromo substituents in the N'-(3-CF₃-phenyl) series improved affinity (Ki = 18–22 nM), suggesting halogen interactions with hydrophobic pockets in the binding site .
Side Chain Modifications :
- The hydroxyethyl side chain in the target compound may mimic structural features of T0901317 , a benzenesulfonamide CAR inverse agonist with a trifluoroethyl-hydroxy group. However, the methylthio group in the target compound could reduce metabolic instability compared to T0901317’s trifluoroethyl moiety .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Trifluoromethyl groups enhance metabolic stability but may reduce binding affinity due to steric hindrance or altered electronic profiles. Methylthio groups, while less stable metabolically, improve affinity through sulfur-mediated interactions .
- Position-Specific Effects : Substituents at the 6-position of the aryl ring (e.g., 6-fluoro in 53 ) are more favorable than 4- or 5-position substitutions, which disrupt binding .
- Side Chain Flexibility : Hydroxyethyl side chains (as in the target compound) may confer conformational flexibility, enabling better target engagement compared to rigid analogs like Related Substance A (), which has a sulfonyl group limiting rotational freedom .
Biological Activity
The compound N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₄F₃N₃O₂S
- Molecular Weight : 319.33 g/mol
The presence of a trifluoromethyl group and a sulfonamide moiety suggests significant interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
-
Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including:
- Cholinesterases : It has shown potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies indicate IC50 values in the low micromolar range, suggesting potent activity compared to standard inhibitors like donepezil .
- Proteases : It has been evaluated for its ability to inhibit viral proteases, particularly SARS-CoV-2 3CL protease, with promising IC50 values indicating effective inhibition .
- Receptor Modulation : The compound acts on neurokinin receptors, which are involved in various physiological processes including pain perception and inflammation. Its modulation of these receptors can lead to therapeutic effects in pain management and anti-inflammatory applications .
Efficacy in Biological Assays
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective properties of the compound in animal models of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and neuroinflammation markers .
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits anticancer properties against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value of 5.85 µM against MCF-7 cells, indicating its potential as an anticancer agent .
- Toxicological Profile : Preliminary toxicity assessments revealed that while the compound exhibits beneficial biological activities, it also poses risks such as skin irritation and potential allergic reactions upon exposure .
Q & A
Basic Questions
Q. What synthetic strategies are effective for synthesizing N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?
- Methodological Answer : A stepwise approach is recommended. First, protect the hydroxyl group using benzyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during sulfonamide coupling. Deprotonation with NaH in THF (0°C) facilitates nucleophilic substitution between the hydroxyl-protected intermediate and 3-(trifluoromethyl)benzenesulfonyl chloride . Subsequent deprotection under mild conditions (e.g., catalytic hydrogenation for benzyl groups) yields the final compound. Intermediate purification via column chromatography ensures high purity.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography confirms stereochemistry and molecular packing, as demonstrated for structurally similar sulfonamides .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies functional groups and confirms regioselectivity. The trifluoromethyl group shows distinct ¹⁹F signals (~-60 to -70 ppm) .
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
- HPLC with UV/Vis detection assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound's pharmacokinetic properties?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability. To quantify this:
- Measure logP via shake-flask or chromatographic methods and compare with non-fluorinated analogs.
- Conduct microsomal stability assays (e.g., liver microsomes) to assess oxidative degradation. The electron-withdrawing nature of CF₃ reduces cytochrome P450-mediated metabolism, as seen in related sulfonamides .
- Use molecular dynamics simulations to study interactions with lipid bilayers, correlating with enhanced membrane permeability.
Q. How can researchers resolve contradictory data in biological activity studies?
- Methodological Answer : Contradictions may arise from impurities or assay variability.
- Reproduce experiments with independently synthesized batches, ensuring purity via HPLC .
- Use orthogonal assays : For example, if a kinase inhibition assay conflicts with cellular viability data, validate via thermal shift assays or surface plasmon resonance (SPR) to confirm target binding .
- Control storage conditions : Sulfonamides are sensitive to light and humidity; store under inert gas (N₂/Ar) at -20°C .
Q. What strategies are recommended for identifying the compound's mechanism of action (MoA)?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on resin to pull down cellular binding partners, followed by LC-MS/MS identification .
- Docking studies : Use crystal structures of homologous targets (e.g., carbonic anhydrase) to model interactions, focusing on hydrogen bonding with the sulfonamide group and hydrophobic contacts with the CF₃ moiety .
- Gene expression profiling : Treat model organisms/cells and analyze transcriptomic changes via RNA-seq to infer pathways affected.
Q. How to optimize the compound's stability under physiological conditions?
- Methodological Answer :
- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. Sulfonamides are prone to hydrolysis in acidic conditions; consider prodrug strategies (e.g., esterification of the hydroxyl group) .
- Photostability testing : Expose to UV-Vis light (300–800 nm) and quantify degradation products. Structural analogs with methylthio groups show improved stability compared to hydroxyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
